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Cat. No.: B1662593 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the preclinical data for Fostriecin Sodium,

a potent and selective inhibitor of protein phosphatase 2A (PP2A). The document summarizes

key quantitative data, details experimental methodologies, and visualizes the compound's

mechanism of action and experimental workflows.

Introduction
Fostriecin, a phosphate monoester produced by Streptomyces pulveraceus, has demonstrated

significant antitumor activity in preclinical studies.[1] Initially investigated as a topoisomerase II

inhibitor, subsequent research revealed its primary mechanism of action to be the potent and

highly selective inhibition of protein phosphatase 2A (PP2A) and the related protein

phosphatase 4 (PP4).[2][3][4][5] This activity disrupts normal cell cycle control, leading to

premature mitotic entry and apoptosis in cancer cells.[5][6][7] Although early clinical trials were

initiated, they were discontinued due to issues with the storage stability of the naturally derived

compound.[8][9]

Mechanism of Action
Fostriecin's primary antitumor effect is attributed to its inhibition of PP2A, a crucial

serine/threonine phosphatase involved in regulating numerous cellular processes, including cell

cycle progression. Fostriecin covalently binds to the Cys269 residue of the PP2A catalytic

subunit (PP2Ac), effectively inactivating the enzyme.[1] This inhibition leads to the

hyperphosphorylation of key cell cycle proteins, overriding the mitotic entry checkpoint and

forcing cells into premature mitosis, ultimately resulting in apoptotic cell death.[4][5][7]
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Caption: Fostriecin inhibits PP2A, leading to hyperphosphorylation of cell cycle proteins and

premature mitosis.

Quantitative Preclinical Data
The following tables summarize the in vitro inhibitory activity and in vivo toxicity of Fostriecin
Sodium.

Table 1: In Vitro Inhibitory Activity of Fostriecin
Target Enzyme IC50 Value Source

Protein Phosphatase 2A

(PP2A)
1.5 nM - 40 nM [2][4][10][11][12]

Protein Phosphatase 4 (PP4) 3 nM [11][12]

Protein Phosphatase 1 (PP1) 4 µM - 131 µM [2][4][11]

Topoisomerase II 40 µM [5][7][11]

Protein Phosphatase 2B

(PP2B)
No apparent inhibition [2][11]

Table 2: Single-Dose Intravenous Toxicity of Fostriecin
in Rats
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Dose Level (mg/kg) Outcome Observed Effects Source

8.8 - 17.5 Non-lethal

Reversible bone

marrow

hypocellularity,

leukopenia,

neutropenia,

thrombocytopenia,

necrosis of lymphoid

tissues.

[13]

20 Non-lethal

Increased serum BUN

and creatinine,

glucose excretion,

vacuolization and

necrosis of renal

tubular epithelium.

[13]

≥ 35 Lethal - [13]

Table 3: Repeated-Dose (5 days) Intravenous Toxicity of
Fostriecin in Rats

Dose Level
(mg/kg/day)

Outcome Observed Effects Source

2.5 Tolerated - [13]

≥ 10 Death

Similar hematologic,

bone marrow,

lymphoid, and renal

changes as the single-

dose study.

[13]

Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of

Fostriecin.
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Identification of Fostriecin Binding to PP2A Catalytic
Subunit
Objective: To confirm the direct and covalent binding of fostriecin to the catalytic subunit of

PP2A (PP2Ac) in mammalian cells.

Methodology:

Synthesis of Biotin-labeled Fostriecin (bio-Fos): Fostriecin was chemically modified to

include a biotin label, creating bio-Fos, without compromising its inhibitory activity against

mouse leukemia cell proliferation.[1]

Pull-Down Assay:

HeLa S3 cell lysates were incubated with bio-Fos.

Streptavidin-coated beads were added to the lysate to capture the bio-Fos and any bound

proteins.

The beads were washed to remove non-specifically bound proteins.

The captured proteins were eluted and analyzed by Western blotting using an antibody

specific for PP2Ac.

Mass Spectrometry Analysis:

The protein complex captured in the pull-down assay was subjected to enzymatic

digestion.

The resulting peptides were analyzed by matrix-assisted laser desorption/ionization time-

of-flight (MALDI-TOF) mass spectrometry.

The mass spectra were analyzed to identify the specific peptide fragment of PP2Ac that

was covalently modified by fostriecin, confirming the binding to the Cys269 residue.[1]

Experimental Workflow for Fostriecin-PP2A Binding
Confirmation
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Caption: Workflow for confirming Fostriecin's binding to the PP2A catalytic subunit.
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In Vitro Phosphatase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of fostriecin against

various protein phosphatases.

Methodology:

Enzyme and Substrate Preparation: Purified recombinant protein phosphatase enzymes

(PP1, PP2A, PP2B, PP4, PP5) and a suitable phosphorylated substrate (e.g., phosphorylase

a) were prepared in an appropriate assay buffer.

Inhibition Assay:

A range of fostriecin concentrations was pre-incubated with the phosphatase enzyme.

The enzymatic reaction was initiated by the addition of the phosphorylated substrate.

The reaction was allowed to proceed for a defined period at a specific temperature (e.g.,

30°C).

The reaction was terminated, and the amount of released free phosphate was quantified

using a colorimetric method (e.g., malachite green assay).

Data Analysis: The percentage of inhibition at each fostriecin concentration was calculated

relative to a control without the inhibitor. The IC50 value was determined by fitting the dose-

response data to a suitable sigmoidal curve.[2]

Cell Cycle Analysis
Objective: To assess the effect of fostriecin on cell cycle progression.

Methodology:

Cell Culture and Treatment: Human cancer cell lines (e.g., HeLa, L1210 leukemia) were

cultured under standard conditions.[1][9] Cells were treated with fostriecin at various

concentrations for different durations. In some experiments, cells were co-treated with DNA

replication inhibitors (e.g., aphidicolin) to assess the effect on the mitotic entry checkpoint.[4]

[7]
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Flow Cytometry:

Cells were harvested, fixed, and stained with a DNA-intercalating fluorescent dye (e.g.,

propidium iodide).

The DNA content of individual cells was measured using a flow cytometer.

The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was analyzed

based on their DNA content. An accumulation of cells in the G2/M phase is indicative of a

mitotic arrest.

Microscopy:

Treated cells were fixed and stained with a DNA dye (e.g., DAPI or Hoechst) to visualize

nuclear morphology.

The percentage of cells exhibiting mitotic features, such as condensed chromosomes, was

determined by fluorescence microscopy. The observation of premature chromosome

condensation in S-phase arrested cells indicates an override of the mitotic entry

checkpoint.[10]

Conclusion
The preclinical data for Fostriecin Sodium strongly indicate that it is a potent and highly

selective inhibitor of PP2A and PP4. Its mechanism of action, involving the disruption of cell

cycle control and induction of premature mitosis, has been well-characterized. While in vivo

studies have demonstrated its antitumor efficacy, they have also highlighted dose-limiting

toxicities, primarily related to hematologic and renal systems. The primary obstacle to its

clinical development has been the instability of the natural product. Future research may focus

on the development of more stable synthetic analogs that retain the potent and selective PP2A

inhibitory activity of fostriecin while exhibiting an improved safety and stability profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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